molecular formula C20H20Cl4O5 B1427371 Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside CAS No. 636581-81-2

Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside

Cat. No. B1427371
CAS RN: 636581-81-2
M. Wt: 482.2 g/mol
InChI Key: BISWEUXISBNCCJ-SDWZKWEYSA-N
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Description

Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside is a chemical compound that belongs to the class of ribonucleosides. It is commonly used in scientific research for its unique properties and potential applications.

Scientific Research Applications

Environmental Impact and Toxicology Studies

The environmental presence and toxicological effects of related compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), have been extensively studied. These studies offer insights into how compounds with dichlorobenzyl groups might behave in natural settings and their potential impacts on ecosystems and human health.

  • Environmental Fate and Behavior : Research on 2,4-D, a compound with structural similarities to the dichlorobenzyl groups in Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside, highlights the importance of understanding the environmental fate of such chemicals. Studies have shown that 2,4-D is among the most widely distributed pollutants, prompting investigations into its degradation and the mechanisms that lead to its persistence in the environment (Islam et al., 2017).

  • Toxicological Effects on Non-Target Species : The toxicological profile of related compounds is crucial for assessing the potential risks associated with their use. For instance, the toxic effects of paraquat dichloride on lung tissue have been documented, providing a model for studying the potential toxicological impact of similar compounds on human and animal health (Dinis-Oliveira et al., 2008).

Applications in Biological and Medical Research

The study of compounds with methylation properties, such as DNA methyltransferase inhibitors, reveals their potential applications in cancer research and treatment. These compounds can inhibit hypermethylation, restoring suppressor gene expression and exerting antitumor effects in laboratory models (Goffin & Eisenhauer, 2002). This suggests that research into the biochemical properties and reactions of this compound could uncover potential therapeutic applications.

properties

IUPAC Name

(3R,4S,5R)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methoxyoxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl4O5/c1-26-20-18(25)19(28-9-12-3-5-14(22)7-16(12)24)17(29-20)10-27-8-11-2-4-13(21)6-15(11)23/h2-7,17-20,25H,8-10H2,1H3/t17-,18-,19-,20?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISWEUXISBNCCJ-SDWZKWEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(O1)COCC2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1[C@@H]([C@@H]([C@H](O1)COCC2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside
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Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside
Reactant of Route 5
Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside
Reactant of Route 6
Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside

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